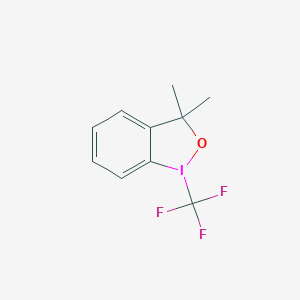

3,3-Dimethyl-1-(trifluoromethyl)-1,2-benziodoxole

Übersicht

Beschreibung

3,3-Dimethyl-1-(trifluoromethyl)-1,2-benziodoxole is a hypervalent iodine compound known for its utility in trifluoromethylation reactions. This compound, often referred to as a “Togni reagent,” is widely used in organic synthesis due to its ability to introduce trifluoromethyl groups into various substrates .

Vorbereitungsmethoden

The synthesis of 3,3-Dimethyl-1-(trifluoromethyl)-1,2-benziodoxole typically involves the reaction of 3,3-Dimethyl-1,2-benziodoxole with trifluoromethyl iodide under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like acetonitrile . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Analyse Chemischer Reaktionen

Electrophilic Trifluoromethylation via Reductive Elimination

The reagent facilitates trifluoromethyl group transfer through reductive elimination, driven by the σ-hole interaction at the hypervalent iodine center. This mechanism enables reactions with nucleophiles (e.g., alcohols, amines, and thiols) to form C–CF₃, N–CF₃, or S–CF₃ bonds .

Mechanistic Highlights:

-

σ-Hole Interaction : The iodine atom's electron-deficient region interacts with nucleophiles, forming transient adducts before reductive elimination .

-

Solvent Effects : Polar solvents like DCM enhance reactivity by stabilizing transition states .

Copper-Catalyzed Trifluoromethylation

Togni Reagent I pairs with copper catalysts to transfer CF₃ groups to aryl/alkenyl boronic acids or via C–H activation:

| Substrate | Catalyst System | Product | Yield | Source |

|---|---|---|---|---|

| Arylboronic acids | CuI, Phenanthroline | Aryl-CF₃ compounds | 70–85% | |

| 1,3-Disubstituted arenes | Ir/Cu bimetallic system | Trifluoromethylated arenes | 65–92% |

Palladium-Catalyzed Ortho-Trifluoromethylation

Pd(OAc)₂ enables regioselective CF₃ introduction at the ortho position of arenes using trifluoroacetic acid as a promoter . This method bypasses directing groups, achieving yields of 55–78%.

Nucleophilic Substitution with Phosphines and Thiols

The compound reacts with phosphorus and sulfur nucleophiles under mild conditions:

Example Reactions:

Trifluoromethylarylation of Alkenes

In a metal-free process, the reagent couples alkenes with anilines to form β-CF₃-arylated products. This method avoids photocatalysts or excess reagents, achieving yields of 60–85% .

Comparative Reactivity with Analogues

| Compound | Key Feature | Primary Application |

|---|---|---|

| Togni Reagent I (This compound) | Pentafluoroethyl substituent | Broad electrophilic CF₃ transfer |

| Togni Reagent II | Ethoxycarbonyl group | Softer CF₃ transfer conditions |

| 1-Fluoro-benziodoxole | Fluoro substituent | Selective fluorination |

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Role as a Reagent

Togni's reagent is primarily utilized as a trifluoromethylating agent in organic synthesis. It facilitates the introduction of trifluoromethyl groups into organic molecules, which can significantly enhance their biological activity and stability. The compound's ability to selectively react with various substrates makes it a valuable tool for chemists aiming to synthesize complex structures efficiently .

Key Transformations

- Trifluoromethylation of Arenes : It is employed in copper-catalyzed trifluoromethylation processes, allowing for the modification of aromatic compounds .

- Synthesis of Heterocycles : Togni's reagent can also be used in the preparation of trifluoromethyl-substituted heterocycles through various catalytic methods .

Medicinal Chemistry

Drug Development

In medicinal chemistry, this compound plays a crucial role in the design and development of new pharmaceuticals. The incorporation of trifluoromethyl groups can alter the pharmacokinetic properties of drug candidates, potentially leading to compounds with improved efficacy and reduced side effects .

Case Studies

- Antiviral Agents : Research has demonstrated that trifluoromethylated compounds exhibit enhanced antiviral properties, making them candidates for further investigation in drug development .

- Anticancer Drugs : The modification of existing anticancer agents with trifluoromethyl groups has shown promise in increasing their potency against resistant cancer cell lines .

Material Science

Development of Advanced Materials

The compound is also explored in material science for its potential applications in creating advanced materials such as polymers and coatings. Its unique chemical structure contributes to enhanced durability and resistance to environmental factors .

Applications in Coatings

- Protective Coatings : Togni's reagent is utilized to develop coatings that are resistant to chemicals and corrosion, which is essential for industrial applications.

- Polymer Modifications : The incorporation of trifluoromethyl groups into polymers can improve their thermal stability and mechanical properties .

Analytical Chemistry

Use as a Standard

In analytical chemistry, this compound serves as a standard for various analytical methods. Its distinct chemical properties allow for accurate detection and quantification of substances within complex mixtures .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Organic Synthesis | Trifluoromethylation of arenes and synthesis of heterocycles |

| Medicinal Chemistry | Development of antiviral and anticancer drugs |

| Material Science | Creation of durable coatings and modified polymers |

| Analytical Chemistry | Standard for detection and quantification in various analytical methods |

Wirkmechanismus

The mechanism by which 3,3-Dimethyl-1-(trifluoromethyl)-1,2-benziodoxole exerts its effects involves the formation of a σ hole on the hypervalent iodine atom. This σ hole facilitates the formation of adducts between the reagent and nucleophilic substrates. The electronic situation can be probed by high-resolution X-ray diffraction, revealing charge depletion on the iodine atom and polarization of the oxygen valence shell towards the iodine atom .

Vergleich Mit ähnlichen Verbindungen

3,3-Dimethyl-1-(trifluoromethyl)-1,2-benziodoxole is unique compared to other similar compounds due to its specific structure and reactivity. Similar compounds include:

Trimethyl(trifluoromethyl)silane: Another reagent used for trifluoromethylation, but with different reactivity and applications.

Trifluoromethyl iodide: A simpler trifluoromethylating agent, but less versatile compared to this compound.

The uniqueness of this compound lies in its ability to efficiently introduce trifluoromethyl groups under mild conditions, making it a valuable tool in organic synthesis .

Biologische Aktivität

3,3-Dimethyl-1-(trifluoromethyl)-1,2-benziodoxole (commonly referred to as the Togni reagent) is a hypervalent iodine compound that has garnered attention for its role as an electrophilic trifluoromethylation reagent. This compound is particularly notable in organic synthesis due to its ability to introduce trifluoromethyl groups into various substrates, which can enhance the biological activity and pharmacological properties of the resulting compounds.

The molecular formula for this compound is , with a molecular weight of 330.09 g/mol. It typically appears as a white to light brown crystalline powder with a melting point ranging from 70 to 79 °C . The compound is classified under hazardous materials due to its flammability and potential health risks upon exposure .

The biological activity of this compound is primarily attributed to its ability to facilitate trifluoromethylation reactions. This process involves the transfer of a trifluoromethyl group () to various substrates, significantly impacting their chemical and biological properties. The introduction of this group can enhance metabolic stability and bioavailability, making it a valuable tool in drug discovery and development .

Trifluoromethylation in Medicinal Chemistry

Trifluoromethyl groups are known to influence the pharmacokinetic properties of drugs. The incorporation of these groups can improve metabolic stability by reducing the susceptibility of compounds to cytochrome P450-mediated oxidation, thereby prolonging their action in the body . This characteristic is particularly beneficial in the optimization of lead compounds during drug development.

Case Studies

- Antidiabetic Agents : In studies involving SGLT2 inhibitors, modifications incorporating trifluoromethyl groups have shown enhanced efficacy and reduced side effects compared to their non-trifluoromethylated counterparts. The improved lipophilicity and metabolic stability contributed to better therapeutic profiles .

- Anticancer Compounds : Research has demonstrated that trifluoromethylated derivatives exhibit increased potency against various cancer cell lines. The introduction of the group has been associated with enhanced interaction with biological targets, leading to improved anticancer activity .

Research Findings

Recent studies have highlighted several key findings regarding the biological activity of this compound:

- Electrophilic Trifluoromethylation : The compound has been effectively used for direct N-trifluoromethylation of nitrogen heterocycles such as pyrazoles and triazoles. This method provides a mild and efficient approach for synthesizing complex molecules with potential biological activity .

- Reactivity with Various Substrates : The reactivity profile of this benziodoxole compound indicates its versatility in functionalizing electron-rich substrates, making it a valuable reagent in synthetic organic chemistry .

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 330.09 g/mol |

| Appearance | White to light brown powder |

| Melting Point | 70 - 79 °C |

| Biological Applications | Antidiabetic agents, Anticancer compounds |

Q & A

Basic Research Questions

Q. What are the recommended storage conditions and handling protocols for this compound to ensure stability and safety in laboratory settings?

Answer:

- Storage: Store at 2–8°C in airtight containers, protected from light to prevent decomposition .

- Handling: Use gloves and fume hoods due to its classification as a Dangerous Good (flammable/organic peroxide risks). For in vivo formulations, dissolve in DMSO (10 mM stock) with Tween 80 and saline for aqueous compatibility .

Q. What synthetic routes are commonly employed to prepare this compound, and how is purity validated?

Answer:

- Synthesis: React 1-chloro-1,3-dihydro-3,3-dimethyl-1,2-benziodoxole with silver trifluoroacetate in methanol under dark conditions. Filter AgCl byproducts and concentrate under vacuum .

- Purity Validation: Use HPLC (>98% purity) and 1H NMR (e.g., δ 7.93 ppm for aromatic protons in CDCl3) .

Q. How is this compound utilized in trifluoromethylation reactions, and what substrates are typically targeted?

Answer:

- Mechanism: Acts as an electrophilic trifluoromethylating agent via hypervalent iodine(III) intermediates.

- Substrates: Effective for electron-rich aromatics (e.g., indoles, pyrroles) and alkenes. Avoid strongly electron-deficient systems without Lewis acid catalysts .

Q. What solvent systems are optimal for dissolving this compound in experimental setups?

Answer:

- Primary Solvent: DMSO (10 mM stock). For reactions, use acetonitrile (MeCN) or dichloromethane (DCM) to enhance solubility and reaction rates .

Advanced Research Questions

Q. How can researchers optimize reaction yields for trifluoromethylation of sterically hindered substrates?

Answer:

- Parameter Screening:

- Monitoring: Use GC-MS or 19F NMR to track CF3 group incorporation .

Q. What strategies resolve discrepancies in reaction yields between batch syntheses?

Answer:

- Controlled Variables:

- Statistical Analysis: Apply Design of Experiments (DoE) to identify critical factors (e.g., solvent polarity, reaction time) .

Q. How does the trifluoromethyl group influence the compound’s reactivity compared to non-fluorinated benziodoxoles?

Answer:

- Electronic Effects: The -CF3 group increases electrophilicity at iodine, accelerating oxidative addition but reducing stability.

- Comparative Studies: Replace -CF3 with -CH3 in analogs; monitor reaction rates via kinetic profiling .

Q. What analytical techniques are critical for characterizing intermediates in benziodoxole-mediated reactions?

Answer:

- Structural Elucidation:

- X-ray Crystallography: Confirm iodine(III) center geometry.

- IR Spectroscopy: Track carbonyl or iodine-oxygen bond vibrations (e.g., ν ~1774 cm⁻¹ for iodine-acetate adducts) .

- High-Resolution Mass Spectrometry (HRMS) validates molecular ions .

Q. How can researchers mitigate decomposition during long-term storage or extended reactions?

Answer:

- Stabilizers: Add radical scavengers (e.g., BHT) to inhibit light-induced degradation.

- Inert Atmosphere: Store under argon and use Schlenk techniques for moisture-sensitive steps .

Q. What role does this compound play in electron-transfer reactions, and how can its redox properties be tuned?

Answer:

Eigenschaften

IUPAC Name |

3,3-dimethyl-1-(trifluoromethyl)-1λ3,2-benziodoxole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F3IO/c1-9(2)7-5-3-4-6-8(7)14(15-9)10(11,12)13/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVAPLSNCVYXFDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=CC=CC=C2I(O1)C(F)(F)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F3IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20581402 | |

| Record name | 3,3-Dimethyl-1-(trifluoromethyl)-1,3-dihydro-1lambda~3~,2-benziodoxole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20581402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887144-97-0 | |

| Record name | 3,3-Dimethyl-1-(trifluoromethyl)-1,2-benziodoxole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0887144970 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,3-Dimethyl-1-(trifluoromethyl)-1,3-dihydro-1lambda~3~,2-benziodoxole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20581402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Trifluoromethyl-3,3-dimethyl-1,2-benziodoxole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,3-DIMETHYL-1-(TRIFLUOROMETHYL)-1,2-BENZIODOXOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3OK0E02MT6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.